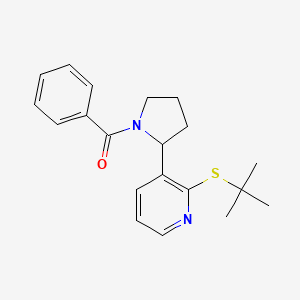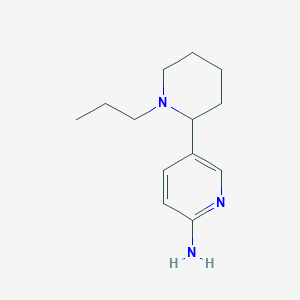
5-(1-Propylpiperidin-2-yl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Propylpiperidin-2-yl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a propylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the use of whole cells of Burkholderia sp. MAK1, which can convert pyridin-2-amines into their hydroxylated derivatives . This biocatalytic approach is advantageous due to its regioselectivity and efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Propylpiperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
5-(1-Propylpiperidin-2-yl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 5-(1-Propylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to exhibit various pharmacological activities, including anticancer, antiviral, and antimicrobial effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-(1-Propylpiperidin-2-yl)pyridin-2-amine include:
N-(Pyridin-2-yl)amides: These compounds have a pyridine ring substituted with an amide group and exhibit various biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a pyridine ring fused with an imidazole ring and are used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the propylpiperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
5-(1-propylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H21N3/c1-2-8-16-9-4-3-5-12(16)11-6-7-13(14)15-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H2,14,15) |
Clave InChI |
ZALWXEXEMMPSQM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CCCCC1C2=CN=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






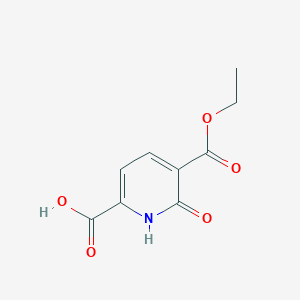
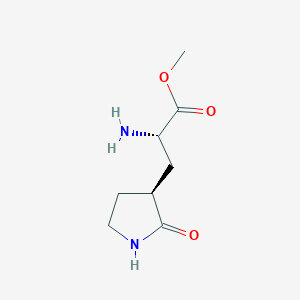
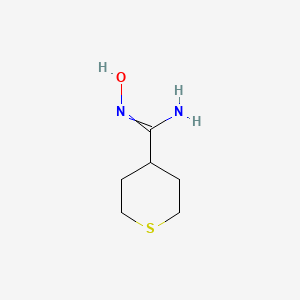

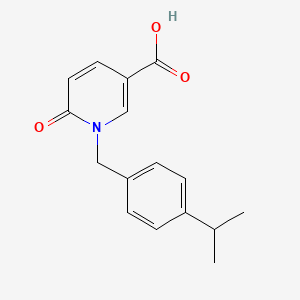


![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)
